Dipentaerythritol oleate

Description

Properties

CAS No. |

71010-54-3 |

|---|---|

Molecular Formula |

C28H54O7 |

Molecular Weight |

502.7 g/mol |

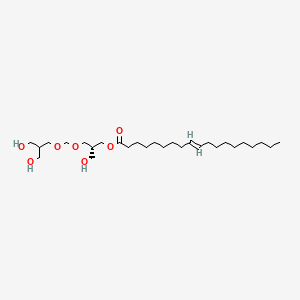

IUPAC Name |

[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] (E)-nonadec-9-enoate |

InChI |

InChI=1S/C28H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(32)35-24-27(21-31)23-34-25-33-22-26(19-29)20-30/h10-11,26-27,29-31H,2-9,12-25H2,1H3/b11-10+/t27-/m1/s1 |

InChI Key |

DFUONQUWPYWPGU-JZILDOMLSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Dipentaerythritol Oleate

Esterification Pathways for Polyol Oleates

Two principal esterification pathways are utilized in the production of polyol oleates like dipentaerythritol (B87275) oleate (B1233923): direct esterification and transesterification.

Direct esterification is a fundamental and widely used method for synthesizing polyol esters. This process involves the direct reaction of a polyol, such as dipentaerythritol, with a fatty acid, in this case, oleic acid. The reaction is typically conducted at elevated temperatures, often between 180°C and 220°C, to facilitate the removal of water, which is formed as a byproduct ijcce.ac.irgoogle.com. An inert gas, such as nitrogen, is often introduced to the reactor to create a protective atmosphere and help carry away the water vapor google.com.

Transesterification offers an alternative route to producing polyol esters. Instead of a direct reaction with a free fatty acid, this method involves reacting the polyol with a fatty acid ester, commonly a simple alkyl ester like a methyl ester researchgate.netsemanticscholar.org. This process is advantageous as it can often be carried out under milder conditions and may result in higher conversion rates compared to direct esterification semanticscholar.org. The byproduct of this reaction is a simple alcohol (e.g., methanol), which can be easier to remove than water.

In a study on the synthesis of the related compound pentaerythritol (B129877) tetraoleate from high oleic palm oil methyl ester (POME), ideal reaction conditions were identified as a temperature of 160°C with a sodium methoxide (B1231860) catalyst researchgate.netugm.ac.id. This chemical synthesis method is generally considered more economical than enzymatic processes due to lower catalyst cost and consumption semanticscholar.org.

Catalytic Systems in Dipentaerythritol Oleate Synthesis

Homogeneous catalysts are widely used in polyol ester synthesis due to their high activity and selectivity. nih.govcore.ac.uk. These catalysts, which include organometallic compounds and mineral acids, are molecularly dispersed with the reactants, providing excellent contact and promoting efficient reaction kinetics core.ac.uk.

Organotin compounds are recognized as highly effective homogeneous catalysts for esterification reactions researchgate.netgelest.com. Fascat 2003, a stannous bis(2-ethylhexanoate), is a specific organotin catalyst noted for its superior performance in producing polyol esters nih.govfascat.com. Studies have shown that Fascat 2003 leads to high fatty acid conversion and excellent selectivity towards the desired higher esters nih.govresearchgate.net. In the synthesis of pentaerythritol oleate, Fascat 2003 achieved an oleic acid conversion of 98.5%, with the resulting crude product containing over 85 wt% tetraester and 9 wt% triester nih.gov. The high efficiency of such catalysts often translates to lower manufacturing costs compared to other systems pmcorganometallix.com.

| Parameter | Value |

|---|---|

| Catalyst | Fascat 2003 |

| Reaction Temperature | 220 °C |

| Catalyst Amount | 0.63 wt% |

| Molar Ratio (Fatty Acid:OH) | 1:1 |

| Oleic Acid Conversion | 98.5% |

| Tetraester Content in Product | > 91 wt% |

| Triester Content in Product | 4.3 wt% |

Mineral acids, particularly sulfuric acid (H₂SO₄), are conventional and effective homogeneous catalysts for esterification researchgate.netresearchgate.net. They are strong Brønsted acids that readily protonate the carbonyl oxygen of the fatty acid, activating it for nucleophilic attack by the polyol's hydroxyl groups. Research has demonstrated that sulfuric acid can produce the highest ester yield when compared to other homogeneous acid catalysts like perchloric acid and hydrochloric acid researchgate.net. A key challenge with acid catalysis is the inhibitory effect of the water produced during the reaction, which can deactivate the catalyst and slow the reaction rate researchgate.net. Despite this, it remains a widely applied method due to its effectiveness and low cost.

| Polyol Reactant | Reaction Temperature | Catalyst Amount (H₂SO₄) | Reaction Time | Final Product | Ester Yield |

|---|---|---|---|---|---|

| Di-pentaerythritol (Di-PE) | 180 °C | 2% | 6 h | USFA-Di-PE hexa-oleate | 83% |

| Pentaerythritol (PE) | 180 °C | 2% | 6 h | USFA-PE tetra-oleate | 86% |

| Di-trimethylolpropane (Di-TMP) | 180 °C | 2% | 6 h | USFA-Di-TMP tetra-oleate | 88% |

| Trimethylolpropane (TMP) | 150 °C | 2% | 6 h | USFA-TMP tri-oleate | Not Specified |

Homogeneous Catalysis

Organic Sulfonic Acid Catalysts (e.g., p-Toluenesulfonic Acid, Methanesulfonic Acids)

Organic sulfonic acids are conventional homogeneous catalysts for esterification reactions. Among these, p-Toluenesulfonic acid (PTSA) is frequently employed for the synthesis of polyol esters like this compound. The synthesis is an esterification reaction where oleic acid reacts with dipentaerythritol.

Research indicates that the process often involves using PTSA in concentrations ranging from 0.2% to 1.0% of the total weight of the reactants. The reaction is typically conducted at temperatures between 150°C and 160°C for a duration of 6 to 10 hours. To facilitate the removal of water, a by-product of the esterification, an azeotroping agent like toluene (B28343) is often used, which is continuously removed by distillation. This method can achieve high yields, with some processes reporting a yield of 95%. While effective, a significant drawback of using homogeneous catalysts like PTSA is the difficulty in separating the catalyst from the final product, which can lead to water pollution and increase production costs. Methanesulfonic acid is also recognized as a conventional catalyst for such esterification processes.

Table 1: Synthesis of this compound using p-Toluenesulfonic Acid (PTSA) Catalyst

| Parameter | Value |

|---|---|

| Reactants | Dipentaerythritol, Oleic Acid |

| Catalyst | p-Toluenesulfonic Acid (PTSA) |

| Catalyst Conc. | 0.2-1.0% of total reactant weight |

| Temperature | 150-160°C |

| Reaction Time | 6-10 hours |

| Solvent/Agent | Toluene (azeotropic agent) |

| Reported Yield | 95% |

Lanthanum Methanesulfonate (B1217627)

Lanthanum methanesulfonate has emerged as a novel and effective catalyst for the esterification of oleic acid and pentaerythritol. This catalyst demonstrates good selectivity and leads to fewer side reactions compared to traditional sulfonic acid catalysts. The synthesis is typically carried out under a protective nitrogen atmosphere.

Studies have shown that using Lanthanum methanesulfonate at temperatures between 120°C and 160°C for a reaction time of 3 to 6 hours results in high product purity and improved color. A notable advantage of this catalyst is its potential for reuse after simple separation, which can significantly reduce raw material costs. Research comparing its effectiveness showed that at 160°C, with an oleic acid to pentaerythritol molar ratio of 4.4:1, a polyol conversion of 96% can be achieved after 4 hours, leading to a final product yield of 80% after purification. nih.gov

Table 2: Synthesis Conditions using Lanthanum Methanesulfonate Catalyst

| Parameter | Value |

|---|---|

| Reactants | Pentaerythritol, Oleic Acid |

| Catalyst | Lanthanum Methanesulfonate |

| Temperature | 120-160°C |

| Reaction Time | 3-6 hours |

| Atmosphere | Nitrogen |

| Achieved Conversion | 96% (after 4 hours at 160°C) |

| Final Yield | 80% (after purification) |

Dibutyltin Dilaurate

Organotin compounds, such as Dibutyltin dilaurate (DBTDL), are effective catalysts for esterification and transesterification reactions. taylorandfrancis.com In the synthesis of polyol esters, organotin catalysts have been shown to provide high fatty acid conversion and selectivity.

One study utilized an organotin catalyst, Fascat 2003, for the synthesis of pentaerythritol oleate. The research investigated the effect of catalyst amount on the conversion of oleic acid at a reaction temperature of 220°C and a fatty acid to hydroxyl group molar ratio of 1:1. The results indicated that higher fatty acid conversion and greater selectivity towards the formation of tetraesters were achieved with this type of organometallic catalyst. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants. This approach simplifies catalyst recovery and reuse, offering environmental and economic benefits by reducing waste and contamination of the final product.

Solid Acid Catalysts (e.g., Silica-Sulfuric Acid, SO4/ZrO2-Al2O3)

Solid superacid catalysts are a key area of research in heterogeneous catalysis for ester production. Catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂) have been shown to be highly effective. One study reported the use of a ZrO₂–Al₂O₃/SO₄²⁻ superacid for the synthesis of pentaerythritol esters. nih.gov Using a significant excess of fatty acid (5.6:1 molar ratio), the reaction achieved a yield exceeding 99% after 4 hours. nih.gov

Other granular solid superacids, such as SO₄²⁻/SnO₂-MCM-41 and SO₄²⁻/TiO₂-MCM-41, have also been successfully employed. In a typical process, the reaction is conducted under vacuum at temperatures ranging from 140°C to 240°C for 4 to 10 hours. This method is noted for producing high yields with a short production cycle and simple product treatment.

Table 3: Synthesis of Pentaerythritol Oleate using Granular Solid Superacid Catalysts

| Parameter | Value |

|---|---|

| Reactants | Pentaerythritol, Oleic Acid |

| Catalyst Examples | SO₄²⁻/SnO₂-MCM-41, SO₄²⁻/TiO₂-MCM-41 |

| Temperature | 140-240°C |

| Reaction Time | 4-10 hours |

| Pressure | 100-1,000 Pa (Vacuum) |

| Advantage | High esterification rate, simple separation |

Ion Exchange Resins (e.g., Amberlyst-15)

Ion exchange resins, particularly strongly acidic macroreticular resins like Amberlyst-15, serve as effective heterogeneous catalysts for esterification reactions. google.comfischer-tropsch.org Their primary advantage is the ease with which they can be separated from the reaction mixture by simple filtration, allowing for catalyst reuse and resulting in a cleaner product stream. While specific studies focusing solely on the use of Amberlyst-15 for this compound are not extensively detailed in the provided context, its application in other esterification processes is well-established. fischer-tropsch.org The resin's porous structure provides a large surface area for catalytic activity, promoting the reaction between the polyol and fatty acid.

Metal Oxides (e.g., Zinc Oxide)

Solid non-acidic metal oxides, including Zinc Oxide (ZnO), can also be used to catalyze the synthesis of pentaerythritol esters. google.com This approach reduces side reactions and improves the color of the final product. In a process for synthesizing pentaerythritol dioleate, Zinc Oxide was used as the catalyst in an amount of 0.10% to 0.25% of the total weight of the reactants (pentaerythritol and oleic acid). The dehydration condensation reaction was carried out at temperatures between 140°C and 190°C for a period of 4 to 9 hours. google.com This method highlights an alternative to traditional acid catalysis, offering a different pathway for the esterification process.

Biocatalytic Approaches (e.g., Immobilized Lipase B from Candida antarctica)

The synthesis of polyol esters, including this compound, is increasingly benefiting from biocatalytic methods, which are considered "green" approaches. nih.gov Enzymes, particularly lipases, offer high selectivity and operate under mild conditions, minimizing by-product formation and energy consumption. mdpi.com Among these, Lipase B from Candida antarctica (CALB) has been recognized for its exceptional thermostability and tolerance to solvents, making it a robust catalyst for esterification. nih.gov

Immobilized CALB, such as the commercially available Novozym 435, is frequently employed to enhance stability and facilitate catalyst recovery and reuse. nih.govresearchgate.net Studies on the enzymatic synthesis of similar polyol esters, like pentaerythritol monoricinoleate, have utilized CALB immobilized on hydrophobic adsorbents. This method allows for systematic study and optimization of various reaction parameters including reaction time, solvent choice, molar ratio of reactants, and enzyme load to achieve high substrate conversion. nih.gov For instance, in the synthesis of pentaerythritol monoricinoleate, a 93% molar conversion was achieved in 24 hours using immobilized CALB. nih.gov

The effectiveness of CALB-mediated synthesis is also demonstrated in the production of other esters, such as xylitol (B92547) monoferulate and ascorbyl oleate, where the enzyme's high efficiency in non-aqueous, solvent-free systems is highlighted. nih.govresearchgate.netrsc.org These biocatalytic strategies represent a significant advancement over traditional chemical methods, which often require high temperatures and harsh catalysts, leading to undesirable side reactions and product coloration. nih.gov

Optimization of Reaction Parameters for this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are typically manipulated include temperature, reaction duration, the molar ratio of dipentaerythritol to oleic acid, and the strategies for solvent use and by-product removal.

Temperature Regimes and Their Influence

Reaction temperature significantly impacts the rate of esterification and the final product yield. researchgate.net For the synthesis of similar polyol esters, such as those from palm fatty acid distillate (PFAD), optimal temperatures have been identified to maximize yield. For instance, the synthesis of PFAD-di-pentaerythritol ester achieved its optimal yield at a temperature of 200°C. researchgate.netresearchgate.net In another study involving the transesterification of high oleic palm oil methyl ester with pentaerythritol, the ideal temperature was found to be 160°C. ugm.ac.idsemanticscholar.org

Generally, increasing the reaction temperature accelerates the esterification process. However, excessively high temperatures can lead to adverse effects on product quality, such as darkening of the color. nih.govgoogle.com Therefore, finding the optimal temperature is a balance between achieving a high reaction rate and maintaining the desired product characteristics. For the synthesis of pentaerythritol oleate, one study identified 230°C as the optimal reaction temperature, noting that further increases did not significantly improve the conversion rate and could negatively impact product quality. google.com

Table 1: Effect of Temperature on Polyol Ester Synthesis

| Polyol Ester | Optimal Temperature (°C) | Reference |

|---|---|---|

| USFA-Di-PE hexa-oleate | 180 | ijcce.ac.ir |

| PFAD-di-pentaerythritol ester | 200 | researchgate.netresearchgate.net |

| Pentaerythritol Oleate (PETO) | 230 | google.com |

| Pentaerythritol Tetraoleate (from POME) | 160 | ugm.ac.idsemanticscholar.org |

Reaction Duration and Kinetics

The duration of the esterification reaction is another critical factor influencing the conversion of reactants into the desired ester. Kinetic studies show that at the beginning of the synthesis, there is a rapid decrease in the fatty acid content and a corresponding sharp increase in the tetraester content. nih.gov For the synthesis of dipentaerythritol hexa-oleate from unsaturated palm fatty acid distillate (USFA-PFAD), a reaction time of 6 hours at 180°C was utilized to achieve an 83% yield. ijcce.ac.ir Similarly, the production of pentaerythritol oleate via dehydration condensation is reported to take between 6 to 10 hours. google.com

Kinetic models for similar esterification processes, such as the reaction between rosin (B192284) and pentaerythritol, often assume a second-order reaction. mdpi.com The reaction is typically driven to completion by removing the water by-product, which allows the process to be modeled as an irreversible reaction. mdpi.com In one optimized process for pentaerythritol oleate, the esterification was carried out for approximately 8 hours. google.com

Molar Ratio Dependencies of Reactants (Polyol:Fatty Acid)

The molar ratio of the polyol (dipentaerythritol) to the fatty acid (oleic acid) is a key parameter that dictates the extent of esterification and the composition of the final product. To drive the reaction equilibrium towards the formation of the ester, an excess of one reactant is often used. quizlet.com In the synthesis of polyol esters, an excess of the fatty acid is common.

For the synthesis of USFA-Di-PE hexa-oleate, an optimal molar ratio of USFA to Di-PE was found to be 6.5:1. ijcce.ac.ir In a similar process for producing pentaerythritol tetraoleate from palm oil methyl ester (POME), the ideal molar ratio of POME to pentaerythritol was determined to be 4.5:1. ugm.ac.idsemanticscholar.org Using the stoichiometric ratio often results in a lower yield of the fully esterified product. semanticscholar.org Increasing the molar ratio of the fatty acid component generally increases the yield of the desired polyol ester up to an optimal point, beyond which the yield may decrease. semanticscholar.orgijcce.ac.ir

Table 2: Optimal Molar Ratios for Polyol Ester Synthesis

| Reactants | Optimal Molar Ratio (Fatty Acid:Polyol) | Resultant Ester | Reference |

|---|---|---|---|

| USFA PFAD : Di-pentaerythritol | 6.5:1 | USFA-Di-PE hexa-ester | ijcce.ac.ir |

| POME : Pentaerythritol | 4.5:1 | PE tetraester | ugm.ac.idsemanticscholar.org |

| Oleic Acid : Pentaerythritol | 4.5:1 | Pentaerythritol oleate | google.com |

Solvent Effects and By-product Removal Strategies (e.g., Water Azeotroping)

Esterification is a reversible reaction that produces water as a by-product. To drive the reaction to completion and maximize the ester yield, this water must be continuously removed. quizlet.commasterorganicchemistry.com A common and effective method for water removal is azeotropic distillation. researchgate.net This technique involves using a solvent, such as toluene, that forms an azeotrope with water. masterorganicchemistry.com The water-solvent azeotrope boils at a lower temperature than either component alone, allowing for its removal from the reaction mixture, thereby shifting the equilibrium towards the product side according to Le Chatelier's principle. masterorganicchemistry.com A Dean-Stark apparatus is typically used to collect the condensed water, while the solvent is returned to the reaction flask. quizlet.commasterorganicchemistry.com

However, the use of organic solvents can introduce issues related to toxicity, environmental pollution, and the need for solvent recovery, which adds to the operational complexity and cost. google.com Consequently, solvent-free reaction systems are being developed. google.comgoogle.com In these systems, water is removed by other means, such as applying a vacuum or passing a stream of inert gas (e.g., nitrogen) through the reaction mixture. rsc.orggoogle.comgoogle.com This approach simplifies the process, reduces environmental impact, and can improve product safety and quality. google.comgoogle.com

Feedstock Diversification for Oleate Ester Synthesis

The production of oleate esters is not limited to high-purity oleic acid. A variety of renewable feedstocks rich in oleic acid can be utilized, offering economic and sustainability advantages. One such feedstock is palm fatty acid distillate (PFAD), a by-product of the crude palm oil refining process. ijcce.ac.ir PFAD is abundant and contains a significant amount of free fatty acids, including oleic acid. ijcce.ac.ir Research has demonstrated the successful synthesis of polyol oleates from the unsaturated fatty acid fraction of PFAD. ijcce.ac.ir

Other vegetable oils with high oleic acid content, such as high-oleic sunflower oil, are also excellent candidates. mdpi.comnih.gov Modern genetic engineering techniques have made it possible to develop natural oils with very high concentrations of specific fatty acids like oleic acid. mdpi.com The use of fatty acid methyl esters (FAMEs), or biodiesel, derived from sources like palm oil, also serves as a viable feedstock for producing polyol esters through transesterification. ugm.ac.idsemanticscholar.org This diversification of feedstocks allows for the utilization of by-products and less expensive raw materials, contributing to a more sustainable and cost-effective production of this compound and related esters. abiosus.orgnih.govnih.goviastate.edu

Advanced Spectroscopic and Chromatographic Characterization of Dipentaerythritol Oleate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of dipentaerythritol (B87275) oleate (B1233923) by probing the vibrations, electronic transitions, and nuclear spin properties of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for confirming the esterification of dipentaerythritol with oleic acid. The ¹H-NMR spectrum provides detailed information about the chemical environment of protons within the molecule.

In the spectrum of dipentaerythritol oleate, the disappearance of the hydroxyl protons from the dipentaerythritol starting material and the appearance of characteristic signals for the oleate moiety confirm a successful reaction. The olefinic protons of the oleic acid chain typically appear as a multiplet around 5.3 ppm. nih.govbiointerfaceresearch.comchemicalbook.com A key indicator of ester formation is the signal corresponding to the methylene (B1212753) protons adjacent to the ester oxygen (-CH₂-O-C=O). For similar polyol esters, this signal is observed in the range of 3.96-4.11 ppm. researchgate.net Other significant signals include the α-methylene protons next to the carbonyl group at approximately 2.3 ppm and the allylic protons adjacent to the double bond at around 2.0 ppm. nih.govbiointerfaceresearch.comchemicalbook.com The long chain of methylene groups in the fatty acid backbone produces a large, overlapping signal between 1.2 and 1.4 ppm, while the terminal methyl group protons appear as a triplet near 0.88 ppm. nih.govchemicalbook.com

Table 1: Characteristic ¹H-NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Olefinic Protons (-CH=CH-) | ~5.3 | Protons on the carbon-carbon double bond of the oleate chain. nih.govbiointerfaceresearch.comchemicalbook.com |

| Ester Methylene Protons (-CH₂-O-C=O) | 3.96 - 4.11 | Protons on the dipentaerythritol core attached to the ester linkage, a key indicator of esterification. researchgate.net |

| α-Methylene Protons (-CH₂-COO-) | ~2.3 | Protons adjacent to the carbonyl group of the ester. nih.govbiointerfaceresearch.com |

| Allylic Protons (=CH-CH₂-) | ~2.0 | Protons on the carbons adjacent to the double bond. nih.govchemicalbook.com |

| Alkyl Methylene Protons (-(CH₂)n-) | 1.2 - 1.4 | Protons of the long methylene chain in the oleate moiety. nih.gov |

| Terminal Methyl Protons (-CH₃) | ~0.88 | Protons of the terminal methyl group of the oleate chain. nih.govchemicalbook.com |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the prominent absorption bands of the ester group.

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is a definitive feature, typically appearing around 1735-1747 cm⁻¹. biointerfaceresearch.comresearchgate.netresearchgate.netmdpi.com The presence of this band, coupled with the disappearance of the broad hydroxyl (O-H) stretching band (around 3400 cm⁻¹) from the dipentaerythritol reactant, confirms the esterification process. researchgate.net Additionally, characteristic C-O stretching vibrations from the ester linkage are observed in the 1100-1250 cm⁻¹ region. biointerfaceresearch.comresearchgate.netresearchgate.netspectroscopyonline.com The long alkyl chains of the oleate moieties give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹). researchgate.netmdpi.com

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2990 | Stretching vibrations of the C-H bonds in the methylene and methyl groups of the fatty acid chains. researchgate.netmdpi.com |

| C=O Stretch (Ester) | 1735 - 1747 | A strong, characteristic absorption indicating the presence of the ester carbonyl group. biointerfaceresearch.comresearchgate.netresearchgate.netmdpi.com |

| C-O Stretch (Ester) | 1100 - 1250 | Asymmetric and symmetric stretching of the C-O-C bond of the ester linkage. biointerfaceresearch.comresearchgate.netresearchgate.netspectroscopyonline.com |

Raman Spectroscopy

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to FTIR and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy can be used to identify key structural features.

The C=C double bond of the oleate chain gives a characteristic Raman signal around 1655 cm⁻¹. nih.govresearchgate.net The ester carbonyl (C=O) group also shows a distinct peak, typically between 1729 and 1748 cm⁻¹. The long hydrocarbon chains produce strong signals corresponding to CH₂ scissoring (~1444 cm⁻¹) and twisting (~1300 cm⁻¹) vibrations. researchgate.netacs.orgnih.gov C-H stretching vibrations are also prominent in the 2800-3000 cm⁻¹ region. acs.org Raman spectroscopy is a valuable tool for studying molecular structure and can be used to monitor changes such as the degree of unsaturation in the fatty acid chains. nih.govacs.org

Table 3: Principal Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch | 2800 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the alkyl chains. acs.org |

| C=O Stretch (Ester) | 1729 - 1748 | Carbonyl stretching vibration of the ester functional group. |

| C=C Stretch (Olefinic) | ~1655 | Stretching vibration of the carbon-carbon double bond in the oleate chain. nih.govresearchgate.net |

| CH₂ Scissoring | ~1444 | Bending vibration of the methylene groups in the alkyl chains. acs.orgnih.gov |

| CH₂ Twisting | ~1300 | Twisting vibration of the methylene groups. researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for Critical Micellar Concentration determination)

While this compound itself does not have strong chromophores for direct quantitative analysis by UV-Vis spectroscopy, the technique is instrumental in determining its Critical Micellar Concentration (CMC). The CMC is the concentration at which surfactant molecules aggregate to form micelles.

The principle of CMC determination by UV-Vis spectroscopy involves monitoring the change in the absorbance of a solution as the surfactant concentration increases. tandfonline.com This can be done directly, as the formation of micelles can cause a change in light scattering, or indirectly by using a probe molecule (dye). tandfonline.comresearchgate.net When a hydrophobic dye is added to the solution, it has low solubility in water. As the surfactant concentration reaches the CMC and micelles form, the hydrophobic dye partitions into the hydrophobic core of the micelles. This change in the microenvironment of the dye leads to a sharp change in its absorbance spectrum. researchgate.net By plotting absorbance at a specific wavelength against surfactant concentration, the CMC can be identified as the point where there is a distinct break in the slope of the curve. researchgate.netresearchgate.net This method is widely applied to characterize the self-assembly behavior of various surfactants, including non-ionic ones like polyol esters. researchgate.net

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for separating the components of the this compound product mixture to assess its purity and composition.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for analyzing the composition of esterification reaction products. However, due to the low volatility and high molecular weight of dipentaerythritol and its oleate esters, direct GC analysis is often not feasible. ruibaocafo.com

To overcome this, a pre-column derivatization step is typically employed. mat-test.comgcms.cz In this process, any free hydroxyl groups on the dipentaerythritol core of partially reacted esters are chemically modified to form more volatile derivatives. Common derivatization techniques include silylation (e.g., using BSTFA to form trimethylsilyl (B98337) ethers) or acetylation (using acetic anhydride). mat-test.comsigmaaldrich.comresearchgate.net

Once derivatized, the sample is injected into the GC, where the different ester components (e.g., mono-oleate, di-oleate, up to hexa-oleate) are separated based on their boiling points and interaction with the column's stationary phase. mat-test.com The separated components are then detected by the FID, which generates a signal proportional to the amount of carbon atoms in the analyte. This allows for the quantitative determination of the product distribution, providing crucial information on the reaction's conversion and selectivity. researchgate.netresearchgate.net

Table 4: Typical Parameters for GC-FID Analysis of Derivatized Polyol Esters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA (for silylation) or Acetic Anhydride (B1165640) (for acetylation) | To increase the volatility of analytes with free hydroxyl groups. mat-test.comsigmaaldrich.com |

| Column | Capillary column with a non-polar stationary phase (e.g., OV-17, XE-60) | Separation of components based on boiling points. mat-test.com |

| Injector | Split/Splitless or On-Column | Introduction of the sample into the carrier gas stream. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. researchgate.net |

| Oven Program | Temperature programming (e.g., 80°C to 350°C) | To elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing quantitative data. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact this compound esters by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical. The high molecular weight and consequently low volatility of these molecules prevent them from being vaporized and passed through a standard GC column without thermal decomposition.

However, GC-MS is a critical tool when applied in the form of Pyrolysis-GC-MS (Py-GC-MS) . In this technique, the sample is subjected to controlled thermal degradation (pyrolysis) before the resulting smaller, more volatile fragments are introduced into the GC-MS system. The analysis of these fragments provides valuable information about the original molecular structure and the thermal stability of the ester. The resulting pyrogram can reveal the constituent fatty acids and the polyol backbone, aiding in structural confirmation.

Furthermore, conventional GC-MS is instrumental in the quality control of the raw materials used in the synthesis of this compound. The purity of oleic acid can be readily assessed, and the dipentaerythritol core can be analyzed after a derivatization step. Derivatization, such as silylation, converts the polar hydroxyl groups of dipentaerythritol into less polar, more volatile trimethylsilyl ethers, making the molecule amenable to GC analysis. This ensures the quality of the precursors before the esterification reaction.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight and molecular weight distribution of large molecules like this compound. The method separates molecules based on their hydrodynamic volume, or size in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate more of the pores within the column's stationary phase.

For polyol esters, GPC analysis is crucial for understanding the product mixture resulting from the esterification process. The reaction between dipentaerythritol and oleic acid can yield a distribution of products, including partially substituted esters and oligomeric species. GPC provides key metrics that define this distribution:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain, providing a value that is more sensitive to the presence of high-molecular-weight species.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same mass), while higher values indicate a wider distribution of molecular weights.

The thermal degradation of polyol esters can be monitored using GPC by observing the formation of higher molecular weight products resulting from polymerization reactions. Tetrahydrofuran is a common mobile phase for this analysis, and calibration is typically performed using polystyrene standards.

Table 1: Representative GPC Data for a Technical Grade Polyol Ester

| Parameter | Description | Typical Value |

|---|---|---|

| Mn (g/mol) | Number-Average Molecular Weight | 1850 |

| Mw (g/mol) | Weight-Average Molecular Weight | 2100 |

| PDI (Mw/Mn) | Polydispersity Index | 1.14 |

Ancillary Analytical Determinations

Wet chemical methods remain fundamental for the quality control and characterization of this compound. These ancillary determinations provide crucial data on the functional groups present in the final product.

Hydroxyl Value (OHV) Assessment

The hydroxyl value (OHV) is a measure of the concentration of free hydroxyl (-OH) groups within the ester. It is defined as the milligrams of potassium hydroxide (B78521) (KOH) equivalent to the hydroxyl content of one gram of the substance. For this compound, the OHV is a critical indicator of the degree of esterification. The parent molecule, dipentaerythritol, has a high hydroxyl value, which decreases as the hydroxyl groups are converted to ester groups during the reaction with oleic acid. A low hydroxyl value in the final product signifies a high degree of conversion and a low content of unreacted or partially reacted polyol.

The standard method involves acetylation of the sample with acetic anhydride, followed by hydrolysis of the excess anhydride to acetic acid. The resulting acid is then titrated with a standardized solution of potassium hydroxide.

Table 2: Hydroxyl Value and Degree of Esterification

| Compound | Degree of Esterification | Theoretical OHV (mg KOH/g) |

|---|---|---|

| Dipentaerythritol | 0% | ~1320 |

| Dipentaerythritol Trioleate | 50% | ~150 |

| Dipentaerythritol Pentaoleate | 83% | ~35 |

| Dipentaerythritol Hexaoleate | 100% | 0 |

Saponification Number (SN) Determination

The saponification number (SN), or saponification value, represents the number of milligrams of potassium hydroxide required to saponify one gram of an ester. Saponification is the chemical process of hydrolyzing an ester under basic conditions to yield the parent alcohol and the salt of the carboxylic acid (soap).

This value is a measure of the average molecular weight of the fatty acids in the ester. For a pure substance like this compound, the saponification value is inversely proportional to its molecular weight. A higher SN indicates a lower average molecular weight. The determination involves refluxing a known mass of the sample with an excess of alcoholic potassium hydroxide, followed by a back-titration of the unreacted KOH with a standard acid. This value is essential for confirming the identity and purity of the ester.

Table 3: Theoretical Saponification Number for this compound Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Theoretical SN (mg KOH/g) |

|---|---|---|---|

| Dipentaerythritol Hexaoleate | C118H218O13 | 1844.9 | 182.5 |

| Dipentaerythritol Pentaoleate | C100H186O12 | 1580.5 | 177.5 |

Iodine Value (IV) for Unsaturation Quantification

The iodine value (IV) is a measure of the degree of unsaturation in a fat or oil. It is defined as the mass of iodine (in grams) consumed by 100 grams of the substance. The oleate chains in this compound contain carbon-carbon double bonds. The iodine value quantifies the extent of this unsaturation.

The analysis is typically performed using the Wijs method, where the sample is treated with an excess of iodine monochloride (ICl). The ICl reacts with the double bonds in the oleate moieties. The unreacted ICl is then converted to iodine by the addition of potassium iodide, and the liberated iodine is titrated with a standard solution of sodium thiosulfate. The higher the iodine value, the greater the number of double bonds present in the molecule. For this compound, the IV is a direct measure of the oleic acid content and can be used to detect the presence of saturated fatty acid impurities.

Table 4: Theoretical Iodine Value of Dipentaerythritol Hexaoleate

| Compound | Number of C=C Bonds | Molecular Weight (g/mol) | Theoretical IV (g I₂/100g) |

|---|---|---|---|

| Dipentaerythritol Hexaoleate | 6 | 1844.9 | 82.7 |

Structure Property Relationships in Dipentaerythritol Oleate Systems

Molecular Architecture and Conformational Dynamics

Dipentaerythritol (B87275) is a polyol with the chemical formula O[CH₂C(CH₂OH)₃]₂. Its structure is characterized by a central ether linkage connecting two pentaerythritol (B129877) units. This arrangement results in a molecule with six primary hydroxyl groups available for esterification. The esterification of these hydroxyl groups with oleic acid results in dipentaerythritol oleate (B1233923). The resulting molecule has a compact, branched structure.

The conformational dynamics of dipentaerythritol oleate are influenced by the flexibility of the ester linkages and the rotational freedom of the oleate chains. The multiple ester groups and long fatty acid chains contribute to a molecule with a significant number of possible conformations. This conformational flexibility is crucial in determining properties such as viscosity and pour point. The complex, branched structure of dipentaerythritol esters contributes to their high viscosity and thermal stability.

Influence of Oleate Moiety Characteristics on Macroscopic Behavior

The properties of this compound are significantly influenced by the characteristics of the oleate fatty acid chains attached to the polyol backbone.

Oleic acid is a monounsaturated fatty acid, meaning it contains one carbon-carbon double bond. The geometry of this double bond, whether cis or trans, has a profound impact on the physical properties of the resulting ester.

Cis Isomers: The naturally occurring form of oleic acid is the cis isomer, where the hydrogen atoms are on the same side of the double bond. This creates a distinct "kink" in the fatty acid chain. This bend hinders the molecules from packing closely together, which lowers the melting point and pour point of the material. The presence of cis double bonds generally leads to a more fluid state at lower temperatures.

Trans Isomers: In the trans configuration, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear, "straight" molecular shape, similar to that of a saturated fatty acid. This allows for more efficient packing of the molecules, leading to higher melting points. Therefore, dipentaerythritol esters containing trans-oleic acid would be expected to have higher melting points and be more solid at room temperature compared to their cis-olefin counterparts.

The conversion from cis to trans isomers can be achieved through heating at high temperatures or by using catalysts.

Table 1: Influence of Isomerism on Physical Properties

| Property | cis Isomer (Oleic Acid) | trans Isomer (Elaidic Acid) |

|---|---|---|

| Molecular Shape | Kinked/Bent | Linear/Straight |

| Intermolecular Packing | Less efficient | More efficient |

| Melting Point | Lower | Higher |

| State at Room Temp. | Typically Liquid | Typically Solid |

The length and branching of the fatty acid chains esterified to the dipentaerythritol core also play a crucial role in determining the final properties of the ester.

Chain Length: Increasing the carbon chain length of the fatty acid generally leads to an increase in viscosity and melting point. This is due to the increased van der Waals forces between the longer hydrocarbon chains.

Branching: The introduction of branching in the fatty acid chains has a significant effect on the physical properties of the resulting esters. Branched chains disrupt the regular packing of the molecules, which leads to a decrease in the pour point and improved low-temperature fluidity. This is a desirable characteristic for lubricants that need to perform in a wide range of temperatures. However, branching can also affect other properties. For instance, increased branching can sometimes lead to an increase in viscosity.

Polyol Backbone Influence on Ester Properties

The central dipentaerythritol core provides the foundation for the ester and its properties are heavily influenced by the extent of its reaction with the oleate chains.

The degree of esterification refers to the number of hydroxyl groups on the dipentaerythritol molecule that have been converted to ester groups. Since dipentaerythritol has six available hydroxyl groups, the final product can be a mixture of mono-, di-, tri-, tetra-, penta-, and hexa-esters.

A higher degree of esterification generally leads to:

Increased Viscosity: As more fatty acid chains are attached, the molecular weight and size increase, leading to higher viscosity.

Higher Flash Point: A higher degree of esterification results in a more thermally stable molecule with a higher flash point.

Lower Pour Point: While counterintuitive, a higher degree of esterification can sometimes lead to a lower pour point, as the increased number of flexible side chains disrupts crystallization.

Lower Acid and Hydroxyl Values: A more complete esterification process results in lower residual acid and hydroxyl values, which is important for the stability and performance of the final product. High acid values can lead to corrosion, while high hydroxyl values can increase water absorption.

The reaction conditions, such as the molar ratio of reactants, temperature, and catalyst, can be controlled to achieve the desired degree of esterification and thus tailor the properties of the final product.

Dipentaerythritol itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. Its symmetrical structure, with a central oxygen atom linking two identical pentaerythritol-derived units, simplifies the stereochemical landscape. Each of the two central carbon atoms is a quaternary carbon, bonded to four other carbon atoms, and thus is not a stereocenter.

The six primary hydroxyl groups are all equivalent. This equivalence means that during the initial stages of esterification, the reaction is not regioselective; any of the hydroxyl groups is equally likely to react. As the esterification proceeds, steric hindrance from the already attached bulky oleate groups may influence the reactivity of the remaining hydroxyl groups. However, the inherent symmetry of the dipentaerythritol backbone means that there are no constitutional isomers formed based on which hydroxyl group reacts first.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Dipentaerythritol |

| Oleic Acid |

| This compound |

| Pentaerythritol |

| Elaidic Acid |

| Dipentaerythritol Hexaisostearate |

| Trimethylolpropane |

| Di-2-ethylbutyl dodecanedioate |

| Di-2-ethylhexanol dodecanedioate |

| Dihexyl dodecanedioate |

| Dioctyl dodecanedioate |

| Di(2-ethylhexyl) dodecanedioate |

Correlative Studies of Molecular Structure with Performance Attributes

The performance of this compound as a lubricant base oil is intrinsically linked to its molecular structure. The bulky, sterically hindered neopentyl core of dipentaerythritol, combined with the long, unsaturated oleate chains, gives rise to a unique set of properties that are critical for its application in various demanding environments.

Viscosity and Rheological Profiles

The viscosity of this compound is a key parameter that dictates its suitability for different lubrication regimes. The presence of multiple long oleate chains contributes to a higher viscosity compared to simpler esters. The molecular structure, particularly the branching from the dipentaerythritol core, influences how the molecules interact and resist flow.

Research on analogous polyol esters, such as pentaerythritol tetraoleate (PETO), provides insight into the rheological behavior of this compound. The viscosity of these esters is significantly influenced by the length and branching of the fatty acid chains. Generally, longer and more branched chains lead to higher viscosity. The presence of the double bond in the oleic acid moiety can also affect the packing of the molecules, which in turn influences the fluid's rheological response to shear.

Table 1: Viscosity Data for a Representative Polyol Oleate Ester (Pentaerythritol Tetraoleate)

| Temperature (°C) | Kinematic Viscosity (cSt) |

|---|---|

| 40 | 45.8 |

| 100 | 9.8 |

Data is for Pentaerythritol Tetraoleate, a structurally similar compound, to illustrate typical viscosity values.

Thermal Stability and Degradation Onset Temperatures

The thermal stability of this compound is a critical attribute, particularly for high-temperature applications. The neopentyl structure of the dipentaerythritol backbone provides significant steric hindrance, which protects the ester linkages from thermal degradation. This structural feature contributes to a higher decomposition temperature compared to less hindered esters.

Thermogravimetric analysis (TGA) of similar polyol esters demonstrates their high thermal stability. The degradation of this compound is expected to occur in stages, with the initial decomposition likely involving the less stable double bond in the oleate chain, followed by the breakdown of the ester linkages and the polyol core at higher temperatures. The onset of significant weight loss for such esters is typically observed at temperatures well above 200°C.

Table 2: Representative Thermal Degradation Data for Polyol Esters

| Parameter | Temperature (°C) |

|---|---|

| Onset of Decomposition (Tonset) | > 200 |

| Temperature of Maximum Decomposition Rate | ~400 |

Data is representative for high-performance polyol esters and illustrates the expected thermal stability.

Oxidative Stability Mechanisms

The oxidative stability of this compound is largely determined by the presence of the unsaturated double bond in the oleic acid chains. This site is susceptible to attack by oxygen, leading to the formation of hydroperoxides and subsequent degradation products. The mechanism of oxidation typically follows a free-radical chain reaction.

However, the inherent structure of this compound also offers some protection. The bulky nature of the molecule can sterically hinder the approach of oxygen to the susceptible sites. Furthermore, the absence of beta-hydrogens in the neopentyl structure of dipentaerythritol enhances its stability against certain elimination reactions that can occur during oxidation. The oxidative stability can be significantly improved with the addition of antioxidants, which can interrupt the free-radical chain reactions. The induction time, a measure of oxidative stability, is expected to be influenced by temperature and the presence of pro-oxidants or antioxidants. nih.govmdpi.comnih.govpan.olsztyn.pl

Table 3: Oxidative Stability (Rancimat Induction Time) for Oils with High Oleic Acid Content

| Oil Type | Induction Time at 120°C (hours) |

|---|---|

| High Oleic Sunflower Oil | 13 |

| Rapeseed Oil | 4.64 - 6.73 |

This data for oils with high oleic acid content provides context for the expected oxidative stability of this compound. nih.govpan.olsztyn.pl

Tribological Characteristics (Friction and Wear Reduction)

The tribological performance of this compound is a key factor in its use as a lubricant. The long oleate chains can form a protective film on metal surfaces, reducing direct metal-to-metal contact and thus minimizing friction and wear. The polarity of the ester groups promotes adsorption onto surfaces, enhancing the formation and durability of this lubricating film.

Studies on similar polyol esters, such as pentaerythritol tetraoleate (PETO), have demonstrated excellent tribological properties. These esters exhibit low coefficients of friction and small wear scar diameters in standardized tests. The branched molecular structure of this compound is expected to contribute to a robust lubricating film that can withstand high loads and shear forces.

Table 4: Tribological Data for Pentaerythritol Tetraoleate (PETO)

| Parameter | Value |

|---|---|

| Coefficient of Friction (COF) | 0.06555 |

| Wear Scar Diameter (WSD) (mm) | 0.469 |

Data for PETO, a structurally similar compound, illustrates the excellent tribological performance expected from this compound. researchgate.net

Low-Temperature Performance (e.g., Pour Point, Cold-Flow Properties)

The low-temperature performance of this compound is crucial for applications in cold climates. The pour point, the lowest temperature at which the oil will flow, is a key metric. The presence of the cis-double bond in the oleic acid chain introduces a "kink" in the molecule, which disrupts crystal lattice formation at low temperatures, thereby lowering the pour point.

While pentaerythritol tetraoleate has a reported pour point of -32°C, modifications to the molecular structure can further enhance low-temperature fluidity. google.com For instance, creating mixed esters by incorporating other fatty acids or functional groups can interfere with the molecular packing and significantly lower the pour point. A patent for a low-pour-point pentaerythritol oleate mixed ester highlights this approach. google.com

Table 5: Pour Point of a Related Polyol Oleate Ester

| Compound | Pour Point (°C) |

|---|---|

| Pentaerythritol Tetraoleate | -32 |

This value for a similar compound provides a baseline for the low-temperature performance of this compound. google.com

Hydrolytic Stability

Hydrolytic stability refers to the resistance of the ester to break down in the presence of water. The ester linkages in this compound can be susceptible to hydrolysis, which would regenerate dipentaerythritol and oleic acid. However, the neopentyl structure of the dipentaerythritol core provides significant steric hindrance around the ester bonds. This molecular arrangement makes it difficult for water molecules to access and attack the carbonyl carbon of the ester group, thereby imparting good hydrolytic stability to the compound. oecd.org The rate of hydrolysis is generally slow under neutral pH conditions but can be accelerated by the presence of acids or bases.

Advanced Applications and Functional Research of Dipentaerythritol Oleate Derivatives

Research in Bio-based Lubricant Formulations

The pursuit of environmentally friendly and high-performance lubricants has led to extensive research into synthetic esters, with dipentaerythritol (B87275) oleate (B1233923) emerging as a promising candidate. Its derivation from renewable resources, coupled with its superior performance characteristics, positions it as a viable alternative to traditional mineral oil-based lubricants.

High-Performance Lubricant Development

Lubricating oils based on dipentaerythritol carboxylic esters are noted for their biodegradability, superior antioxidant properties, and thermal stability. guidechem.com These esters, including dipentaerythritol oleate, exhibit low volatility and high thermal stability, which are critical for high-temperature applications. evitachem.com The long hydrocarbon chains of the oleate group provide excellent lubricating properties by forming a protective film on surfaces. evitachem.com Research into the esterification of polyols like pentaerythritol (B129877) and dipentaerythritol with various fatty acids, including oleic acid, aims to optimize these properties for specific high-performance applications.

The properties of polyol esters are significantly influenced by the molar ratio of the acid to the alcohol during synthesis. Research on the reaction between pentaerythritol and oleic acid demonstrates that key lubrication properties can be systematically adjusted. As the molar ratio of oleic acid to the polyol decreases, there is a general increase in viscosity at both 40°C and 100°C, as well as higher pour points and flash points. Conversely, the viscosity index tends to decrease with a lower oleic acid molar ratio. These trends provide a framework for tailoring the performance of this compound for specific high-performance lubricant applications.

Table 1: Property Trends of Polyol Oleate Esters with Varying Reactant Molar Ratios

| Property | Trend with Decreasing Oleic Acid to Polyol Molar Ratio |

|---|---|

| Viscosity @ 40°C | Increases |

| Viscosity @ 100°C | Increases |

| Pour Point | Increases |

| Flash Point | Increases |

| Viscosity Index | Decreases |

Specialty Lubricants for Aerospace and Industrial Sectors

Higher fatty acid esters of dipentaerythritol are utilized in the aviation industry as advanced lubricating oils for aircraft, turbines, and turbochargers. guidechem.com The demanding conditions of aerospace applications, such as extreme temperature fluctuations and high speeds, necessitate lubricants with exceptional thermal and oxidative stability, properties inherent to dipentaerythritol esters. guidechem.comevitachem.com These lubricants play a crucial role in ensuring the reliable operation of aircraft components. The use of dipentaerythritol esters in high-end applications like aviation lubricants is a testament to their superior performance capabilities. lcycic.com

In the industrial sector, research has been conducted on pentaerythritol tetraoleate as a base stock for formulating extreme pressure (EP) industrial gear oils. bohrium.com While the tribological performance of the base fluid alone may not meet all specifications, its compatibility with commercial additives allows for the formulation of effective industrial lubricants. bohrium.com This suggests a similar potential for this compound in demanding industrial applications.

Functional Additives for Lubricant Blends (e.g., Engine Oils, Hydraulic Fluids)

Oleic acid-based compounds are being investigated as detergent and dispersant additives for lubricating oils. researchgate.net These additives are crucial for preventing the formation of sludge and varnish deposits in engines, inhibiting rust and corrosion, and minimizing wear and friction. researchgate.net The efficacy of these additives often increases with the number of oleic groups in the molecule, suggesting that this compound, with its multiple potential oleate chains, could be an effective functional additive. researchgate.net

Esters derived from polyols such as dipentaerythritol are also used as synthetic oils in lubricant additive formulations to improve wear resistance, oxidation resistance, and viscosity stability. google.com These formulations are designed to enhance engine cleanliness, fuel economy, and cold starting. google.com

Tribological Performance Enhancement Research

The tribological properties of lubricants, which include friction and wear characteristics, are of paramount importance. Research on pentaerythritol tetraoleate-based greases has shown low coefficients of friction and reduced wear scar diameters, indicating excellent anti-wear and anti-friction properties. researchgate.net Although specific data for this compound is limited, the performance of its close structural analog, pentaerythritol tetraoleate, suggests that it would also exhibit favorable tribological characteristics. The molecular structure of polyol esters allows them to adsorb onto metal surfaces, forming a durable lubricating film that reduces friction and wear.

Studies on pentaerythritol esters have demonstrated their ability to significantly reduce power consumption compared to mineral oil. pacificspecialityoils.com This is attributed to their superior lubricating properties, which minimize energy losses due to friction. The tribological performance of these esters can be further enhanced by blending them with additives to meet the specific requirements of applications like industrial gear oils. bohrium.com

Polymeric and Coating Material Science Research

The unique chemical structure of dipentaerythritol, with its multiple hydroxyl groups, makes it a valuable building block in polymer chemistry, particularly in the field of high-performance coatings.

Development of Radiation-Curable Resins (e.g., UV/EB Curing Technology)

Dipentaerythritol derivatives are key components in the formulation of radiation-curable resins, which are used in ultraviolet (UV) and electron beam (EB) curing technologies. lcycic.com This technology offers several advantages, including high curing speeds, low energy consumption, and the absence of volatile organic compounds (VOCs). Dipentaerythritol is used to produce UV-curing resins with a wide range of applications, from electronics and printing to cosmetics and medical devices.

A common derivative used in this field is dipentaerythritol penta/hexaacrylate. This monomer is incorporated into UV/EB curable coatings and inks for application on substrates such as paper, wood, metal, and plastic. The high functionality of this dipentaerythritol derivative leads to a high crosslink density upon curing, which imparts excellent scratch and abrasion resistance, fast cure response, and good chemical resistance to the final coating. covestro.com While the oleate derivative is not typically used in these applications due to the non-reactive nature of the oleic acid chain in this context, the use of the dipentaerythritol backbone is a critical aspect of the resin's performance.

Table 2: Properties of Dipentaerythritol Hexaacrylate in UV Curable Formulations

| Property | Contribution |

|---|---|

| Reactivity | Very High |

| Crosslink Density | High |

| Scratch Resistance | Excellent |

| Chemical Resistance | Excellent |

Hyperbranched Polymer Synthesis (e.g., Polyurethane Acrylates)

Derivatives of this compound are utilized as core molecules in the synthesis of complex hyperbranched polymers, such as polyurethane acrylates (PUA). The structure of dipentaerythritol provides multiple hydroxyl groups, which serve as initiation points for the growth of polymer branches. The synthesis process typically involves a multi-step polycondensation reaction.

Research into hyperbranched polyesters based on the related compound pentaerythritol demonstrates a common synthesis route. researchgate.net Generations of hyperbranched polyesters are synthesized through reactions with 2,2-dihydroxy-methyl-propionic acid. researchgate.net These hydroxyl-terminated hyperbranched polyesters are then reacted with a urethane (B1682113) acrylate (B77674) prepolymer, which introduces unsaturated C=C groups at the ends of the branches. researchgate.net This end-capping functionalizes the polymer for applications such as UV-curable systems. researchgate.net

The resulting hyperbranched polyurethane acrylates exhibit properties advantageous for coatings, inks, and adhesives. researchgate.net They are noted for having low viscosity, high solubility, and rapid curing characteristics under UV light. mdpi.comgoogle.com The thermal stability of these polymers is a key area of investigation. Thermal Gravimetric Analysis (TGA) of modified hyperbranched polyesters reveals distinct stages of decomposition, indicating good thermal stability. researchgate.net For example, pyrolysis of the main ester chain sections may occur between 280-350°C, while the urethane acrylate sections pyrolyze at higher temperatures of 400-450°C. researchgate.net Differential Scanning Calorimetry (DSC) is used to determine properties like the glass transition temperature (Tg), which has been shown to increase with the generational growth of the hyperbranched polyester (B1180765) units. researchgate.net

Table 1: Thermal Properties of Hyperbranched Polyesters and Polyurethane Acrylate

| Sample | Glass Transition Temp (Tg) | Cold Crystallization Temp (Tc) | Melting Temp (Tm) |

| HBPE-3 (Polyester) | 48.13°C | N/A | N/A |

| HPUA-3 (Polyurethane Acrylate) | -12.59°C | 110.92°C | 134.74°C |

| Data sourced from studies on pentaerythritol-based polymers. researchgate.net |

Applications in Ink Binders and Pigment Dispersions

In the formulation of inks and coatings, binders are essential components that create a bond between pigment particles and ensure adhesion to the substrate. kremer-pigmente.com Derivatives of polyols like dipentaerythritol, such as rosin (B192284) esters and polyurethane acrylates, are investigated for their efficacy as binders. lcycic.comkremer-pigmente.com Dipentaerythritol is used as a raw material for synthesizing rosin esters, which are commonly applied in paints. lcycic.com

The function of these derivatives extends to pigment dispersion. Dispersants are additives used to wet, disperse, and stabilize dry pigment powders within a liquid medium, which is critical for achieving consistent and vibrant color. lubrizol.com The polymeric structure of this compound derivatives can help encapsulate pigment particles, preventing them from re-agglomerating and ensuring a stable, uniform dispersion. google.comgoogle.com This stabilization role is crucial for the performance of the final ink or coating, affecting properties such as gloss, color strength, and durability. google.com Polyurethane dispersions, which can be synthesized from polyol cores, are recognized as effective binders for various pigment applications. kremer-pigmente.comkremer-pigmente.com

Crosslinking Agent Functionality Studies

Dipentaerythritol derivatives, particularly those functionalized with acrylate groups (e.g., dipentaerythritol pentaacrylate), serve as highly efficient crosslinking agents. specialchem.com Crosslinkers are molecules that form covalent bonds between polymer chains, creating a three-dimensional network. This network structure significantly enhances the material's mechanical properties, chemical resistance, and thermal stability.

In studies involving the related pentaerythritol tetraacrylate (PET4A) as a crosslinking agent in polyacrylate emulsions, significant improvements in the properties of the resulting polymer films were observed. researchgate.net The introduction of a crosslinking structure leads to enhanced water resistance, thermal properties, and mechanical strength. researchgate.net For example, the incorporation of even a small percentage of a crosslinking agent can dramatically decrease water absorption and increase the tensile strength of the polymer film. researchgate.net The functionality of these polyol acrylates makes them particularly suitable for UV-curable coatings and materials, where the acrylate groups can rapidly polymerize and crosslink upon exposure to UV radiation. specialchem.com

Table 2: Effect of Crosslinking Agent on Polyacrylate Emulsion Film Properties

| Property | Unmodified Polyacrylate | Polyacrylate with 1.0% PET4A |

| Water Absorption Capacity | >10% | 4.7% |

| Tensile Strength at Break | 1.35 MPa | 3.03 MPa |

| Elongation at Break | <150% | 171.7% |

| 50% Weight Loss Temp | Lower | Increased by 45°C |

| Data based on research using Pentaerythritol Tetraacrylate (PET4A) as a cross-linking agent. researchgate.net |

Investigations into Other Functional Material Applications

Research into Plasticizer Development

Esters derived from dipentaerythritol and long-chain fatty acids like oleic acid are subjects of research for their potential use as plasticizers. Plasticizers are additives that increase the flexibility, extensibility, and processability of a material, most notably polyvinyl chloride (PVC). specialchem.com They work by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the polymer.

Research has focused on polyol esters as environmentally friendly, bio-based alternatives to traditional phthalate (B1215562) plasticizers. researchgate.net A novel plasticizer derived from oleic acid, an epoxidized fatty acid ester, has demonstrated good compatibility with PVC resin, contributing to improved thermal stability. researchgate.netmdpi.com Studies comparing such bio-based plasticizers to commercial standards show promising results in terms of mechanical properties, such as improved elongation at break. researchgate.net Esters of pentaerythritol and dipentaerythritol have been specifically developed for use as plasticizers in vinyl resins to enhance properties, including electrical resistance for insulators. google.com

Emulsifier System Development in Food Science

The amphiphilic nature of this compound, which possesses both a water-loving (hydrophilic) polyol component and an oil-loving (lipophilic) oleate tail, makes it a candidate for development as an emulsifier. Emulsifiers are surface-active agents that stabilize emulsions—mixtures of immiscible liquids like oil and water—by reducing interfacial tension. okstate.eduresearchgate.net

Patent literature describes emulsifier compositions that include esters of pentaerythritol, dipentaerythritol, and tripentaerythritol. google.com These compositions are formulated by esterifying the polyols with fatty acid mixtures, including C18 fatty acids like oleic acid. google.com Such emulsifier systems are designed to create stable emulsions and can be used in various applications. google.com The effectiveness of an emulsifier is often related to its hydrophilic-lipophilic balance (HLB), which determines whether it will promote an oil-in-water (O/W) or water-in-oil (W/O) emulsion. researchgate.net The specific structure of this compound can be tailored to achieve a desired HLB for particular food system applications.

Processing Aids in Material Science (e.g., Rubber Processing)

In material science, particularly in the rubber industry, processing aids are additives incorporated into compounds to improve their handling and processing characteristics. goodyearrubber.com These aids can reduce the viscosity of the rubber compound, improve the dispersion of fillers (such as carbon black or silica), and enhance flow properties during molding and extrusion. goodyearrubber.comgoogle.com

This compound, as a fatty acid ester, fits into a category of chemicals used as processing aids. yg-1.com There is a significant trend in the rubber industry to replace traditional petroleum-based processing oils with more sustainable, bio-based alternatives derived from vegetable oils. nih.govmdpi.com Since oleic acid is a primary component of many vegetable oils, its derivatives are of great interest. mdpi.com The long, flexible oleate chains can act as internal lubricants, reducing friction between the long polymer chains of the rubber, thereby facilitating easier processing and potentially improving the final physical properties of the cured product. yg-1.com

Exploration in Flavor and Fragrance Industries

The direct application of this compound as a flavor or fragrance ingredient is not extensively documented in scientific literature. However, the broader context of its constituent parts and related polyol esters provides insight into its potential, albeit indirect, roles within the cosmetics and personal care industries, which are closely linked to fragrances.

Esters are a significant class of compounds used in the perfumery industry. researchgate.net The raw materials for producing this compound have established uses in these sectors. For instance, Palm Fatty Acid Distillate (PFAD), a primary source of oleic acid, is utilized in the flavor and fragrance industries. ijcce.ac.ir One study details the synthesis of dipentaerythritol hexaoleate from PFAD, though it does not specify the end application of the synthesized ester in fragrances. ijcce.ac.ir

More commonly, dipentaerythritol esters are employed in cosmetic and personal care formulations for their functional properties rather than their olfactory contributions. These esters function as hair and skin conditioning agents, binders, emollients, and viscosity-increasing agents. nih.gov Their inclusion in products like creams, lotions, and hair rinses improves the product's stability and feel on the skin. google.com While these cosmetic products are often scented, the dipentaerythritol esters serve a structural or textural role.

The broader family of polyols, to which dipentaerythritol belongs, has been explored for roles in fragrance formulations beyond being a simple ingredient. Certain polyols can act as solvents or as "fixatives," which increase the longevity and intensity of a fragrance on the skin. google.com For example, methyl glucoside polyols have been shown to reduce the pungency of alcohol solvents and enhance the lasting power of scents in perfumes and colognes. google.com Polyglycerol esters are also used as surfactants in nanoemulsions to create stable, alcohol-free perfume formulations. mdpi.com While this compound itself is not named in this context, these applications demonstrate the functional utility of related polyol structures in advanced perfumery.

It is important to note that some databases for fragrance and flavor materials explicitly state that certain dipentaerythritol esters are not intended for such use. For example, dipentaerythritol hexacaprylate/hexacaprate is listed as not for flavor or fragrance use. thegoodscentscompany.com This suggests that the suitability of dipentaerythritol esters in this industry is highly specific to the particular fatty acid used and the desired final properties.

Research into Oil Well Chemical Agents

The application of this compound derivatives as chemical agents in the oil and gas industry, particularly in drilling operations, is a subject of significant research. These compounds are primarily valued for their excellent lubricating properties and environmental profile. cir-safety.orglcycic.com

In subterranean drilling operations, drilling fluids or "muds" are essential for cooling the drill bit, controlling pressure, and carrying rock cuttings to the surface. The friction between the drill string and the wellbore can lead to significant energy loss, reduced drilling rates, and equipment wear. Lubricant additives are introduced into the drilling mud to mitigate these issues. cir-safety.org

Fatty acid esters, including oleates of polyols like dipentaerythritol, have been identified as effective lubricant additives. cir-safety.org A U.S. patent, for instance, describes a multi-component lubricant blend for drilling muds that includes the combination of an oleic-acid ester and di-pentaerythritol. cir-safety.org These esters function by reducing the coefficient of friction, which in turn lowers the torque and drag on the drilling assembly. cir-safety.org The use of such lubricants allows for more efficient drilling, especially in highly deviated or horizontal wells where friction is a major challenge. lcycic.com

A key driver for the research into this compound and similar synthetic esters is their environmental performance. lcycic.com Unlike traditional mineral oil-based lubricants, polyol esters are often readily biodegradable and exhibit low aquatic toxicity. lcycic.comgoogle.com This is a critical advantage for offshore drilling, where environmental regulations are stringent. lcycic.com The use of environmentally friendly lubricant additives can reduce the impact of drilling operations on marine ecosystems. lcycic.com

Research has also focused on the thermal and oxidative stability of these esters. Drilling operations can involve high temperatures and pressures, which can degrade lubricants. Dipentaerythritol esters are known for their high-temperature stability, which allows them to maintain their performance under harsh downhole conditions. google.com This stability extends the service life of the drilling fluid and protects drilling equipment.

The table below summarizes the key research findings and functional advantages of using this compound derivatives in oil well applications.

| Property/Function | Research Findings & Advantages | References |

| Lubricity | Acts as a friction reducer in drilling fluids, lowering torque and drag. This increases drilling rate and reduces energy consumption. | cir-safety.org |

| Biodegradability | Readily biodegradable, offering an environmentally friendly alternative to mineral oil-based lubricants. Reduces ecological impact, especially in offshore drilling. | lcycic.comgoogle.com |

| Thermal Stability | Exhibits excellent performance at high temperatures found in deep wellbores, resisting thermal and oxidative degradation. | |

| Renewable Source | Can be synthesized from vegetable-derived oleic acid and dipentaerythritol, making it a sustainable and renewable chemical agent. | cir-safety.org |

| Versatility | Can be incorporated into various drilling mud systems, including oil-based and synthetic-based muds, to improve overall performance. | cir-safety.org |

Environmental Research and Biodegradation Studies of Dipentaerythritol Oleate

Biodegradation Pathways and Mechanisms

The biodegradation of Dipentaerythritol (B87275) Oleate (B1233923), a complex ester, involves the enzymatic breakdown of the molecule by microorganisms. The pathways and efficiency of this process are highly dependent on the environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation Studies

Under aerobic conditions, the biodegradation of synthetic esters like Dipentaerythritol Oleate is primarily initiated by enzymatic hydrolysis. Microorganisms secrete esterase enzymes that cleave the ester bonds, breaking the molecule down into its constituent parts: dipentaerythritol and oleic acid.

The general pathway for the aerobic degradation of a synthetic ester is as follows:

Enzymatic Hydrolysis : The ester linkages are attacked by hydrolases, releasing the polyol (dipentaerythritol) and the fatty acid (oleic acid).

Fatty Acid Oxidation : The liberated oleic acid, a long-chain fatty acid, is then typically metabolized through the β-oxidation pathway. This process sequentially shortens the fatty acid chain, producing acetyl-CoA.

TCA Cycle : The acetyl-CoA generated from β-oxidation enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide (CO₂) and water (H₂O), generating energy for the microorganisms.

Polyol Degradation : The dipentaerythritol moiety is also degraded by specific microbial pathways, eventually being mineralized to CO₂ and water.

Studies on synthetic ester lubricants have shown that their biodegradability is largely dependent on the characteristics of the base fluids. mdpi.comlongdom.org The presence of additives can influence stability, but the fundamental biodegradability is inherent to the ester structure. mdpi.comlongdom.org Aerobic bacteria are crucial for this process. mdpi.com

Anaerobic Biodegradation Studies (e.g., Oleate Degradation in Wastewater Treatment)

In anaerobic environments, such as in wastewater treatment facilities, the degradation of this compound follows a different and often more complex pathway. The initial hydrolysis step still occurs, releasing oleic acid. However, the subsequent breakdown of oleic acid is challenging for anaerobic microbial consortia.

Research on the anaerobic digestion of oleic acid reveals several key findings: